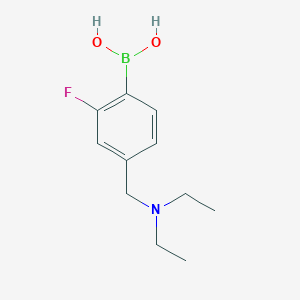
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid
概要
説明
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the field of biomaterials .
Synthesis Analysis
Boronic acids are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of boronic acids often includes an aminomethyl group, which enhances the affinity towards diols at neutral pH . This group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For example, they can form boronate esters with 1,2- or 1,3-diols present on the substrate . This property is often utilized in the field of chemosensors .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely. For example, the pKa values of boronic acids can be influenced by the presence of different functional groups .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Amino-3-fluorophenyl boronic acid, a related compound, was synthesized, and its crystal structure was analyzed. This compound is used to construct glucose sensing materials, operating at physiological pH (Das et al., 2003).
Sensing and Detection Applications
- Fluorescent Probe for H2S Detection : A fluorescent probe based on a similar compound was developed for facile detection of H2S in serum. This probe showed high selectivity and could be applied for accurate determination in human serum without the need for removing serum proteins (Lee et al., 2020).
- Colorimetric Sensing of Fluoride Ions : Studies on pyridinium boranes, which are structurally related, revealed their ability to detect fluoride ions, changing color upon binding (Wade & Gabbaï, 2009).
Medical and Biological Applications
- Boron Neutron Capture Therapy (BNCT) : The uptake of 4-borono-2-(18)F-fluoro-phenylalanine, a related compound, in human glioblastoma cells was predominantly via system L amino acid transporters, suggesting its suitability for BNCT patient selection (Yoshimoto et al., 2013).
Material Science and Chemistry
- Synthesis of BODIPY Dyes : The postfunctionalization of boron dipyrromethene core, a process that can include boronic acid derivatives, was reviewed for the synthesis of BODIPY dyes, which have applications in science, medicine, and technology (Boens et al., 2019).
Analytical Chemistry
- Boronic Acid in Sensing Applications : Boronic acids, including derivatives similar to (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid, are increasingly used in sensing applications due to their interactions with diols and Lewis bases (Lacina et al., 2014).
Photonic and Optical Applications
- Photonic Crystal Glucose-Sensing Material : New boronic acid derivatives were used to create a photonic crystal glucose-sensing material for noninvasive monitoring of glucose in tear fluid (Alexeev et al., 2004).
作用機序
Target of Action
Boronic acids and their derivatives are known to be involved in various chemical reactions, including the suzuki-miyaura cross-coupling reaction .
Mode of Action
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid acts as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry .
Result of Action
As a cross-coupling partner in the suzuki-miyaura reaction, this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, boronic esters are known to be sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Therefore, the reaction conditions and the presence of other chemical species can significantly impact the action of this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)11(13)7-9/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUKGDOJHNTXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



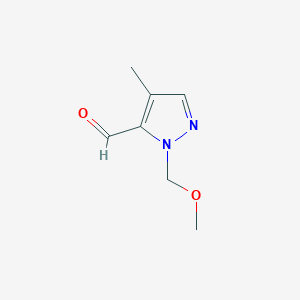
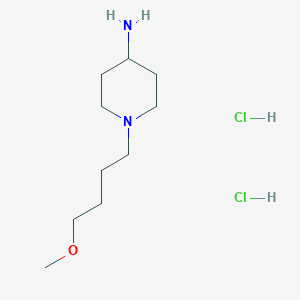
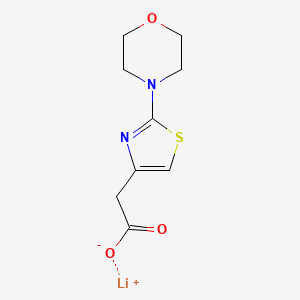
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

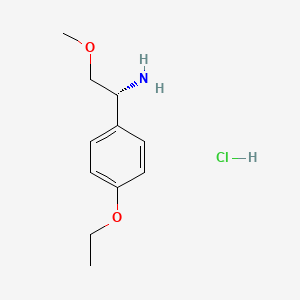
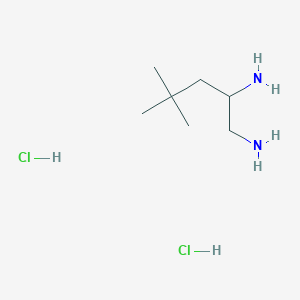
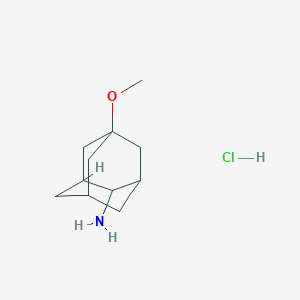
![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)
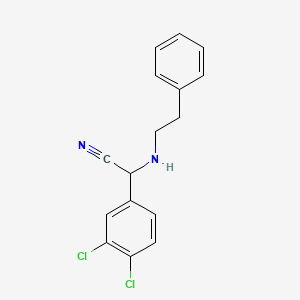
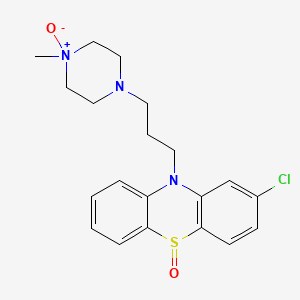
![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)
![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)
![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)